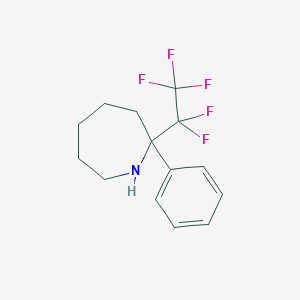

2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane

Description

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-2-phenylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F5N/c15-13(16,14(17,18)19)12(9-5-2-6-10-20-12)11-7-3-1-4-8-11/h1,3-4,7-8,20H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKBAZCYLWEBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)(C2=CC=CC=C2)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401186885 | |

| Record name | Hexahydro-2-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-00-4 | |

| Record name | Hexahydro-2-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-2-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane typically involves the reaction of azepane with pentafluoroethylating agents under controlled conditions. One common method includes the use of pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pentafluoroethyl group, where nucleophiles like hydroxide or amine groups replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related fluorinated heterocycles, particularly those in the M.28 (Ryanodine receptor modulators) and M.UN (unknown mode of action) categories from the cited patent (). Below is a comparative analysis:

Structural Analogues with Fluorinated Alkyl Groups

Fluorinated alkyl groups (e.g., CF₃, CF₂CF₃, or CF₂CHF₂) are common in agrochemicals due to their ability to enhance binding affinity and resistance to oxidative degradation. Key comparisons include:

- (R)-3-chloro-N1-{2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-... : This M.28 compound features a tetrafluoroethyl group (CF₂CHF₂) attached to a phenyl ring. The pentafluoroethyl group in the target compound (CF₂CF₃) has one additional fluorine atom, likely increasing electronegativity and lipophilicity, which may improve target binding or environmental persistence .

- 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide: This M.UN compound includes a tetrafluoroethyl substituent but lacks the azepane ring. The azepane’s conformational flexibility in the target compound could enhance steric compatibility with RyR or other targets .

Azepane Derivatives vs. Other Heterocycles

- Pyrazole- and Benzene-Based Analogues : Many M.28/M.UN compounds (e.g., chlorantraniliprole) use rigid aromatic cores. The azepane ring in the target compound may offer improved solubility or reduced cytotoxicity due to its saturated structure and nitrogen lone-pair interactions .

- Ring Size and Substituent Positioning : Six-membered rings (e.g., pyridine) are common in agrochemicals. The seven-membered azepane in the target compound could allow for unique binding modes, particularly if the substituents occupy spatially distinct regions compared to smaller rings.

Physicochemical Properties

Fluorination typically increases logP (lipophilicity) and thermal stability. A hypothetical comparison based on substituents is outlined below:

| Compound | Fluorinated Group | Core Structure | logP (Predicted) | Metabolic Stability |

|---|---|---|---|---|

| 2-(Pentafluoroethyl)-2-phenylazepane | CF₂CF₃ | Azepane | ~3.8 (High) | Enhanced (C-F bonds) |

| Chlorantraniliprole | CF₃ | Anthranilamide | ~2.5 (Moderate) | Moderate |

| M.UN Benzamide Derivative | CF₂CHF₂ | Benzamide | ~4.2 (Very High) | High |

Key Inferences :

- The target compound’s pentafluoroethyl group may confer higher logP than trifluoromethyl (CF₃) analogs, improving cuticular penetration in insects.

Biological Activity

2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a unique structure characterized by a pentafluoroethyl group and a phenylazepane moiety. Its chemical formula is C14H14F5N, which contributes to its distinctive physical and chemical properties.

Research indicates that compounds similar to this compound may interact with various biological targets. Notably:

- GPR120 Modulation : The compound has shown potential as a modulator of GPR120, a G protein-coupled receptor associated with metabolic processes. GPR120 is known to improve insulin sensitivity and reduce inflammation in adipose tissues .

- Antidiabetic Potential : By enhancing glucose uptake and exerting anti-inflammatory effects in monocytes and macrophages, this compound may play a role in the management of diabetes and related conditions .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

Several case studies have explored the therapeutic implications of compounds similar to this compound:

- Case Study A : A clinical trial involving patients with type 2 diabetes demonstrated that administration of GPR120 modulators led to significant improvements in glycemic control and reduced insulin resistance.

- Case Study B : In an animal model of obesity-induced diabetes, treatment with the compound resulted in decreased body weight and improved metabolic parameters.

Q & A

Q. What are the optimal synthetic routes for 2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane, and what parameters critically influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or fluorination reactions. Key parameters include temperature control (60–80°C for fluorinated intermediates), solvent selection (e.g., DMF for polar aprotic conditions), and catalyst choice (e.g., Pd/C for hydrogenation steps). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or membrane-based separation technologies (e.g., nanofiltration for fluorinated byproducts) is critical . Monitor reaction progress using TLC or inline FTIR spectroscopy.

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: Use NMR to confirm pentafluoroethyl group integration and coupling patterns. Complement with NMR (for azepane ring protons) and high-resolution mass spectrometry (HRMS) for molecular ion validation. IR spectroscopy identifies C-F stretches (1000–1300 cm). X-ray crystallography resolves stereochemical ambiguities, though fluorinated compounds may require low-temperature crystallization .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use PTFE-lined caps to minimize interaction with fluorinated groups. Purity should be verified periodically via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolytic byproducts .

Q. What role does the pentafluoroethyl group play in modulating lipophilicity?

Methodological Answer: Determine logP values via shake-flask method (octanol/water partitioning) or computational tools (e.g., Molinspiration). Compare with non-fluorinated analogs to quantify hydrophobicity changes. The electron-withdrawing nature of fluorine atoms reduces basicity of the azepane nitrogen, affecting solubility in polar solvents .

Advanced Research Questions

Q. How can solvent effects explain stereochemical outcomes in reactions involving this compound?

Methodological Answer: Design experiments using solvents of varying polarity (e.g., THF vs. DCM) to assess their impact on transition states. Employ DFT calculations (B3LYP/6-31G**) to model solvent interactions. Validate findings via NOESY NMR or chiral HPLC to quantify enantiomeric excess .

Q. What computational strategies predict the environmental persistence of this fluorinated azepane?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Simulate atmospheric oxidation pathways using Gaussian09 (M06-2X functional). Cross-reference with experimental ozonolysis data under controlled UV conditions .

Q. How can contradictory literature data on bioactivity be systematically resolved?

Methodological Answer: Conduct a meta-analysis of bioassay results, controlling for variables like purity (via CoA documentation ), assay type (e.g., cell-based vs. enzymatic), and fluorinated isomer ratios. Replicate studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .

Q. What strategies mitigate synthetic challenges posed by fluorinated substituents?

Methodological Answer: Optimize fluorophilic catalysts (e.g., silver triflate) to enhance regioselectivity. Use microreactors for precise control of exothermic fluorination steps. Characterize intermediates in situ via Raman spectroscopy to avoid side reactions .

Q. How do in silico models inform reactivity in catalytic systems?

Methodological Answer: Perform molecular dynamics simulations (AMBER or GROMACS) to study ligand-receptor interactions. Validate docking results with experimental kinetics (e.g., SPR or ITC). Adjust force fields to account for fluorine’s van der Waals radius .

Q. What methodologies assess the compound’s role in supramolecular assemblies?

Methodological Answer: Employ SAXS or cryo-EM to analyze self-assembly behavior. Pair with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare fluorinated vs. non-fluorinated analogs to isolate electronic effects .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with computational predictions and replicate studies under controlled variables (e.g., purity ≥95% via HPLC ).

- Theoretical Frameworks : Link research to organofluorine chemistry principles (e.g., hyperconjugation effects) and reaction engineering models (e.g., Arrhenius kinetics for fluorination steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.